molecular formula C9H10ClNO2 B8412421 1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanamine

1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanamine

Cat. No. B8412421
M. Wt: 199.63 g/mol
InChI Key: VZFHURLKGCLNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanamine is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanamine

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(6-chloro-1,3-benzodioxol-4-yl)ethanamine

InChI

InChI=1S/C9H10ClNO2/c1-5(11)7-2-6(10)3-8-9(7)13-4-12-8/h2-3,5H,4,11H2,1H3

InChI Key

VZFHURLKGCLNMS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C(=CC(=C1)Cl)OCO2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanone (90.0 mg, 0.45 mmol), titanium(IV) isopropoxide (255 mL, 0.90 mmol) and 2 M solution of ammonia in ethanol (1.10 mL, 2.26 mmol) were stirred at room temperature for 6 h. The reaction was cooled to 0° C. and sodium borohydride was added portionwise during 10 min. (25.5 mg, 0.67 mmol); the resultant mixture was stirred at rt for an additional 3 h. The reaction was quenched by pouring it into ammonium hydroxide (2 M, 10 mL), the precipitate that formed was filtered off and washed with ethyl acetate (5 mL×3). The organic layer was separated and the remaining aqueous layer was extracted with ethyl acetate (5 mL×2). The combined organic extracts were washed with 1 M HCl (5 mL). The acidic aqueous extracts were washed with ethyl acetate (15 mL), then treated with aqueous sodium hydroxide (2 M) to pH 10-12, and extracted with ethyl acetate (15 mL×3). The combined organic extracts were washed with brine (5 mL), dried (Na2SO4), and concentrated in vacuo to afford the desired product (50 mg, 56% yield). 1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanone:
Quantity
90 mg
Type
reactant
Reaction Step One
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solution
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0 (± 1) mol
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0 (± 1) mol
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reactant
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1.1 mL
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reactant
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255 mL
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catalyst
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reactant
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[Compound]
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resultant mixture
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Yield
56%

Synthesis routes and methods II

Procedure details

1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanol (155 mg, 0.77 mmol) was dissolved in 6 mL of dichloromethane. PCC (416 mg, 1.93 mmol) was added portionwise and the mixture was stirred for 16 h (reaction is likely to be completed earlier). The mixture was filtered through a plug of celite. The solvent was removed by rotary evaporation to collect the desired product (90 mg, 59% yield). 1H NMR (400 MHz, CDCl3): δ 7.36 (d, 1H), 6.96 (d, 1H), 6.14 (s, 2H), 2.59 (s, 3H).
Name
1-(5-Chlorobenzo[d][1,3]dioxol-7-yl)ethanol
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
416 mg
Type
reactant
Reaction Step Two
Yield
59%

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